2,3-Dihydrochrysen-4(1H)-one
Description
2,3-Dihydrochrysen-4(1H)-one is a polycyclic aromatic ketone featuring a partially hydrogenated chrysene backbone. The compound’s core structure consists of a fused tetracyclic system with a ketone group, which influences its reactivity, solubility, and biological activity. Below, we compare this compound with structurally and functionally related molecules, drawing from diverse research findings.
Properties
CAS No. |
66267-06-9 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2,3-dihydro-1H-chrysen-4-one |
InChI |
InChI=1S/C18H14O/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-2,4,6,8-11H,3,5,7H2 |
InChI Key |
OAVOFZMFEVVICT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Structural and Physical Properties of Analogs
*Molecular formula varies by substituents.
Key Observations :
- 2,3-Dihydrophenanthren-4(1H)-one shares a fused tetracyclic system with the target compound but lacks heteroatoms, resulting in lower polarity compared to nitrogen- or oxygen-rich analogs .
- Chromenone derivatives (e.g., C₁₇H₁₄O₄) exhibit methoxy or hydroxy substituents that significantly alter electronic properties and bioavailability .
Spectroscopic Characterization
- Chromenone (C₁₇H₁₄O₄): Distinct signals at δ 8.29 (d, J = 2 Hz) for aromatic protons and δ 176.7 ppm for the ketone carbon . Quinazolinones: Nitrogen adjacency deshields nearby protons, as seen in compound 2 (δ 3.86 ppm for methoxy groups) .
Key Insight: The target compound’s NMR profile would resemble phenanthrenones but with additional complexity due to the chrysene framework.
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